BenchChemオンラインストアへようこそ!

Vemurafenib

Chemical Proteomics Kinase Selectivity Melanoma

Vemurafenib (PLX4032, CAS 918504-65-1) is the first-in-class selective BRAF V600E inhibitor (IC50 31 nM) validated in the Phase III BRIM-3 trial. For oral in vivo studies, specify amorphous solid dispersion (MBP) formulation—crystalline powder yields >4-fold lower exposure, compromising PK/PD data. Its cleaner kinome profile (minimal CDK16/NEK9 off-targets vs. dabrafenib) ensures precise BRAF signaling interrogation. The archetypal compound for studying paradoxical MAPK activation, acquired resistance mechanisms, and rational MEK inhibitor combinations.

Molecular Formula C23H18ClF2N3O3S
Molecular Weight 489.9 g/mol
CAS No. 918504-65-1
Cat. No. B611658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVemurafenib
CAS918504-65-1
SynonymsPLX4032;  PLX 4032;  PLX-4032;  RG7204 ;  RG7204 ;  RG 7204 ;  RO5185426;  RO 5185426 RO5185426 Vemurafenib;  Brand name: Zelboraf
Molecular FormulaC23H18ClF2N3O3S
Molecular Weight489.9 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F
InChIInChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)
InChIKeyGPXBXXGIAQBQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline solid
Solubility1 mg/mL
Practically insoluble in aqueous media
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vemurafenib (PLX4032) Procurement: Baseline Profile for BRAF V600E Inhibitor Sourcing


Vemurafenib (PLX4032, RG7204, RO5185426, CAS 918504-65-1) is a first-in-class, orally bioavailable small molecule that selectively inhibits the oncogenic BRAF V600E kinase [1]. It is approved for the treatment of patients with unresectable or metastatic melanoma harboring BRAF V600 mutations [2]. In biochemical assays, vemurafenib potently inhibits BRAF V600E with an IC50 of 31 nM, while showing 10-fold selectivity over wild-type BRAF in enzymatic assays and >100-fold cellular selectivity [1]. The compound's clinical efficacy has been rigorously validated in the pivotal Phase III BRIM-3 trial, where it demonstrated superior overall survival compared to standard chemotherapy [2]. As a crystalline solid with very low aqueous solubility (<0.1 μg/mL), its development and commercial formulation (microprecipitated bulk powder, MBP) is a critical aspect of its viable use, achieving a 4- to 5-fold increase in human oral bioavailability over the crystalline drug [3].

Why Vemurafenib Substitution Is High-Risk: Quantitative Differentiators vs. Other BRAF Inhibitors


Simple substitution of vemurafenib with another BRAF inhibitor like dabrafenib or encorafenib is scientifically unsound due to quantifiable differences in their target engagement profiles, clinical efficacy metrics, and paradoxical pathway activation properties. While all three are selective for BRAF V600E, their distinct kinome inhibition profiles (e.g., dabrafenib's potent off-target inhibition of CDK16 and NEK9 vs. vemurafenib's cleaner kinome profile) [1] and divergent pharmacokinetic properties directly impact their therapeutic windows and adverse event profiles [2]. Furthermore, clinical head-to-head comparisons reveal meaningful differences in median progression-free and overall survival outcomes [2][3]. Crucially, the unique formulation technology (MBP) required to overcome vemurafenib's extremely poor aqueous solubility means that generic crystalline forms will result in 4- to 5-fold lower human exposure, rendering the compound ineffective [4]. The evidence below quantifies these critical differentiators that must inform any procurement or experimental selection decision.

Vemurafenib: Quantitative Evidence for Scientific Selection and Sourcing


Cleaner Kinome Profile: Vemurafenib vs. Dabrafenib in BRAF-Mutant Melanoma Cells

A mass spectrometry-based chemical proteomics study directly compared the kinase binding profiles of vemurafenib and dabrafenib in BRAF V600E-mutant 1205Lu melanoma cells. The analysis revealed that dabrafenib binds to and inhibits multiple off-target kinases (including CDK16, NEK9, and ULK1), whereas vemurafenib shows high selectivity, binding only BRAF [1].

Chemical Proteomics Kinase Selectivity Melanoma

Superior Overall Survival Benefit vs. Standard Chemotherapy in Phase III Trial (BRIM-3)

The landmark Phase III BRIM-3 trial (NCT01006980) demonstrated a statistically significant and clinically meaningful improvement in overall survival for vemurafenib compared to dacarbazine in treatment-naive patients with BRAF V600E mutation-positive metastatic melanoma. The hazard ratio for death was 0.70, indicating a 30% reduction in the risk of death [1].

Clinical Trial Melanoma Overall Survival

Formulation-Dependent Bioavailability: MBP vs. Crystalline Vemurafenib

Vemurafenib's extreme hydrophobicity necessitates a specific formulation for oral absorption. A comparative human bioavailability study quantified the performance of a microprecipitated bulk powder (MBP) amorphous solid dispersion versus the crystalline drug. The MBP formulation provided a 4- to 5-fold increase in drug exposure and achieved a 30-fold higher apparent drug concentration in dissolution testing [1][2].

Bioavailability Formulation Solid Dispersion

Superior Progression-Free Survival vs. Encorafenib in Phase III COLUMBUS Trial

The Phase III COLUMBUS trial directly compared encorafenib plus binimetinib, encorafenib monotherapy, and vemurafenib monotherapy in patients with BRAF V600-mutant melanoma. The trial showed that encorafenib plus binimetinib (HR 0.54) and encorafenib monotherapy (HR 0.68) both provided superior progression-free survival compared to vemurafenib monotherapy [1].

Clinical Trial Melanoma Progression-Free Survival

Potent and Selective Inhibition of BRAF V600E in Cell-Free Assays

In cell-free enzymatic assays, vemurafenib demonstrates potent inhibition of the BRAF V600E kinase domain with an IC50 of 31 nM. It displays 10-fold selectivity for the mutant kinase over wild-type BRAF in the same assay system, and >100-fold cellular selectivity for mutant BRAF-driven cells over wild-type cells [1].

Enzymatic Assay Kinase Inhibition Biochemistry

Paradoxical MAPK Activation: Vemurafenib Drives Pathway Signaling in RAS-Mutant/WT BRAF Cells

A well-characterized class effect of first-generation BRAF inhibitors is their ability to paradoxically activate the MAPK pathway in cells with wild-type BRAF or activating RAS mutations. Vemurafenib robustly activates ERK signaling in these contexts, a phenomenon that is mechanistically linked to RAF dimerization and transactivation [1]. For example, in a study, vemurafenib increased pERK levels in BRAF wild-type cells by >2-fold compared to untreated controls [2].

Paradoxical Activation MAPK Pathway RAS Mutations

Optimal Vemurafenib Application Scenarios in Research and Development


In Vivo Studies Requiring Oral Bioavailability of BRAF V600E Inhibitor

For any in vivo pharmacology study requiring oral dosing of a BRAF V600E inhibitor, the procurement of vemurafenib must specify the amorphous solid dispersion formulation (e.g., MBP) or a validated generic equivalent. Use of crystalline vemurafenib will result in >4-fold lower drug exposure and will confound efficacy and pharmacokinetic data interpretation, as established by Shah et al. [1]. This scenario is critical for murine xenograft studies of BRAF-mutant melanoma or colorectal cancer where oral gavage is the preferred route.

Mechanistic Studies on Kinase Selectivity and Off-Target Profiling

When the research objective is to specifically interrogate BRAF signaling with minimal perturbation of other kinome targets, vemurafenib is the preferred tool compound over dabrafenib. Chemical proteomics data demonstrate that vemurafenib has a cleaner kinome profile in BRAF-mutant cells, binding only BRAF, whereas dabrafenib engages additional off-targets like CDK16 and NEK9 [2]. This makes vemurafenib a more precise reagent for establishing causality in BRAF-dependent phenotypes.

Preclinical Modeling of Acquired Resistance to BRAF Inhibition

Vemurafenib is an ideal agent for generating and studying acquired resistance mechanisms in BRAF V600E cell line models. Its well-characterized resistance pathways, including EGFR feedback activation and PI3K/AKT pathway activation, provide a robust framework for evaluating combination strategies [3]. For example, models can be used to screen for compounds that overcome ezrin-mediated resistance, a phenotype specifically identified in vemurafenib-resistant colon cancer and melanoma cells [4].

Investigation of Paradoxical MAPK Activation and Combination Therapy

For studies aimed at understanding the phenomenon of paradoxical MAPK pathway activation by ATP-competitive RAF inhibitors, vemurafenib serves as the archetypal first-generation compound. Its robust and quantifiable induction of pERK in RAS-mutant cells provides a strong experimental signal for investigating mechanisms of RAF dimerization, transactivation, and the therapeutic potential of combination with MEK inhibitors [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vemurafenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.